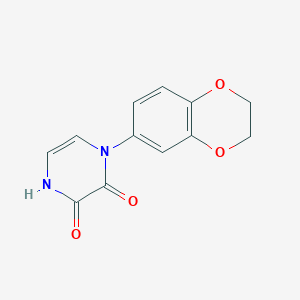
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine (hereafter referred to as 6-DMPP) is an organic compound synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. 6-DMPP is widely used in the scientific community for its various applications in organic synthesis, pharmaceutical research, and other related fields.
Wissenschaftliche Forschungsanwendungen
6-DMPP has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and other related fields. 6-DMPP has been used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. 6-DMPP has also been used as a building block for the synthesis of various pharmaceutical compounds. In addition, 6-DMPP has been used in the synthesis of various fluorescent dyes and other optical materials.
Wirkmechanismus
The mechanism of action of 6-DMPP is not well understood. It is believed that the compound acts as an intermediate in the synthesis of various compounds, and may also act as a catalyst for certain reactions. Additionally, 6-DMPP has been shown to have some antimicrobial activity, although the exact mechanism of action is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMPP are not well understood. In vitro studies have shown that 6-DMPP has some antimicrobial activity, although the exact mechanism of action is not known. Additionally, 6-DMPP has been shown to inhibit the growth of certain bacteria and fungi, although the exact mechanism of action is not known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-DMPP is that it is relatively inexpensive and easy to synthesize. Additionally, 6-DMPP is a versatile compound that can be used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. The main limitation of 6-DMPP is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Zukünftige Richtungen
The future directions for 6-DMPP research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in organic synthesis and pharmaceutical research. Additionally, further research is needed to determine the efficacy of 6-DMPP in the synthesis of various compounds and its potential as a building block for the synthesis of pharmaceutical compounds. Additionally, further research is needed to investigate the potential of 6-DMPP as a fluorescent dye and other optical materials. Finally, further research is needed to investigate the potential of 6-DMPP as an antimicrobial agent.
Synthesemethoden
6-DMPP is synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out at room temperature, and the product is isolated via vacuum filtration.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-10-7-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-12(16)4-6-13/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQIOPOBUCHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B6488836.png)



![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)
![4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488858.png)
![4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488860.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6488868.png)
![4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488878.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488894.png)
![3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488902.png)
![N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6488927.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)
![2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6488938.png)